N-(3,4-dimethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic imidazole derivative characterized by a 1H-imidazole core substituted with:
- A 3,4-dimethoxyphenyl group attached to the carboxamide nitrogen.
- A benzyl group at the N1 position, which is further substituted with a 2-methoxybenzamido moiety at the para position.
This structure combines electron-rich methoxy groups with a carboxamide pharmacophore, enabling hydrogen bonding and π-π interactions critical for biological activity .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-34-23-7-5-4-6-21(23)26(32)29-19-10-8-18(9-11-19)15-31-16-22(28-17-31)27(33)30-20-12-13-24(35-2)25(14-20)36-3/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJDSXBYLRRTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 446.50 g/mol. Its structure features an imidazole ring, which is known for its biological relevance.
Antitumor Activity
Recent studies have indicated that imidazole derivatives exhibit promising antitumor properties. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives containing the imidazole ring can inhibit cell proliferation in cancer models, with IC50 values often falling within the nanomolar range .
- Case Study : One study highlighted the efficacy of a related compound in inhibiting tumor growth in mouse models, suggesting that structural modifications can enhance antitumor activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor proliferation. For example, it has shown potential as a PLK4 inhibitor, which is crucial for cell cycle regulation and mitosis .
- Cell Signaling Pathways : It may also modulate various signaling pathways that are critical for cancer cell survival and proliferation.
Synthesis
The synthesis of this compound involves multiple steps:
- Starting Materials : The synthesis begins with 3,4-dimethoxyphenyl derivatives and benzamido precursors.
- Reactions : Key reactions include amidation and cyclization to form the imidazole ring.
- Purification : The final product is purified using recrystallization techniques to achieve high purity suitable for biological testing.
Research Findings
Research has focused on evaluating the biological activity through various assays:
| Activity Type | IC50 Values (μM) | Cell Line Tested |
|---|---|---|
| Antiproliferative | 0.64 | MM1.S multiple myeloma cell line |
| Enzymatic Inhibition (PLK4) | < 10 | Various cancer cell lines |
| Cytotoxicity | 0.5 | HCT116 colon cancer cells |
Scientific Research Applications
Antitumor Activity
In vitro studies Imidazole derivatives have demonstrated promising antitumor properties, effectively inhibiting cell proliferation in cancer models. IC50 values often fall within the nanomolar range.
Case Study A study highlighted the effectiveness of a related compound in inhibiting tumor growth in mouse models, suggesting that structural modifications can enhance antitumor activity.
The biological activity of N-(3,4-dimethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition The compound may act as an inhibitor of key enzymes involved in tumor proliferation. For example, it has shown potential as a PLK4 inhibitor, which is crucial for cell cycle regulation and mitosis.
- Cell Signaling Pathways It may also modulate various signaling pathways that are critical for cancer cell survival and proliferation.
Research Findings
Research evaluating the biological activity of this compound through various assays has yielded the following data:
| Activity Type | IC50 Values (μM) | Cell Line Tested |
|---|---|---|
| Antiproliferative | 0.64 | MM1.S multiple myeloma cell line |
| Enzymatic Inhibition (PLK4) | <10 | Various cancer cell lines |
| Cytotoxicity | 0.5 | HCT116 colon cancer cells |
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences and Similarities
Pharmacological Implications
- Methoxy Groups : Present in the target and most analogs, these enhance lipophilicity and membrane permeability but may reduce metabolic stability due to O-demethylation .
- Carboxamide Pharmacophore : Critical for binding to proteins (e.g., kinases, receptors) via H-bonding. Benzimidazole derivatives show broader activity spectra than imidazoles due to increased aromatic surface area .
- Halogen Substitutents : Chlorine (e.g., ) and fluorine (e.g., ) improve target selectivity and resistance to enzymatic degradation but may increase toxicity.
Physicochemical Properties
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing N-(3,4-dimethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 3,4-dimethoxyaniline with a benzyl halide derivative to introduce the benzyl-imidazole core.
- Step 2 : Functionalization of the imidazole ring using carboxamide coupling reagents (e.g., EDCI/HOBt) under inert conditions.
- Step 3 : Introduction of the 2-methoxybenzamido group via nucleophilic acyl substitution.
Key reaction conditions include anhydrous DMF as a solvent, potassium carbonate as a base, and reflux at 60–80°C for 8–12 hours .
Validation : Monitor reaction progress via TLC (silica gel, acetone/hexane/ethyl acetate mixtures) and confirm purity via HPLC (>98%) .
Q. Q2. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ 3.7–4.0 ppm). Compare with published spectra of benzimidazole analogs .
- HRMS : Confirm molecular ion peaks (e.g., [M + Na]+) with <0.5 ppm error .
- Melting Point : Compare observed values (e.g., 189–191°C) with literature data to detect impurities .
Advanced Synthesis and Optimization
Q. Q3. How can reaction yields be improved during the reductive cyclization step?
Methodological Answer: Optimize parameters based on one-pot reductive cyclization protocols:
- Solvent : Replace DMSO with DMF to enhance solubility of intermediates.
- Reducing Agent : Test sodium dithionite vs. Zn/HCl for higher selectivity.
- Temperature : Gradual heating (60°C → 80°C) minimizes side reactions.
Recent studies achieved 77% yield using sodium dithionite in DMSO . For scalability, consider flow chemistry to control exothermic steps .
Q. Q4. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks) in analogs?
Methodological Answer:
- Isolate Intermediates : Purify intermediates before final coupling to reduce byproducts.
- Dynamic NMR : Perform variable-temperature NMR to detect rotational isomers or tautomers.
- X-ray Crystallography : Resolve ambiguities in aromatic substitution patterns (e.g., para vs. meta) .
Contradictions in δ 7.5–8.0 ppm regions often arise from competing benzamide rotamers; use DMSO-d6 to stabilize conformers .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. How can researchers design analogs to enhance kinase inhibition potency?
Methodological Answer: Modify key pharmacophores:
- Methoxy Groups : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., CF3) to improve target binding .
- Benzamide Linker : Introduce steric hindrance (e.g., ortho-methyl) to stabilize bioactive conformations.
- Imidazole Core : Substitute with triazoles to modulate π-π stacking interactions.
In vitro testing against EGFR kinase showed IC50 values <100 nM for analogs with fluorinated substituents .
Q. Q6. What in vitro assays are recommended to evaluate anti-cancer activity?
Methodological Answer:
- Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 calculations.
- Apoptosis : Perform Annexin V/PI staining followed by flow cytometry.
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo assays.
Reference compounds like imatinib should show comparable inhibition patterns .
Data Analysis and Computational Modeling
Q. Q7. How to analyze conflicting bioactivity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Generate 8-point curves to assess reproducibility.
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify outliers.
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity in resistant lines.
For example, discrepancies in IC50 values between MCF-7 and HeLa cells may reflect differential expression of efflux pumps .
Q. Q8. Which computational methods predict binding modes with high accuracy?
Methodological Answer:
- Docking : Use AutoDock Vina with crystal structures (PDB: 1M17) to model imidazole interactions.
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Free Energy Calculations : Apply MM-PBSA to rank analogs by binding affinity.
Recent studies identified hydrogen bonds between the carboxamide group and kinase hinge regions as critical for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
